Boc-DL-Cys(Bn)-DL-Ser-OMe
Description
Properties
IUPAC Name |
methyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZAFCQEQCUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Stepwise Protection and Coupling
The most common approach involves sequential protection of DL-cysteine and DL-serine, followed by coupling. Key steps include:
Boc Protection of DL-Cysteine :
Benzyl Protection of Cysteine Side Chain :
Methyl Esterification of DL-Serine :
Coupling of Boc-DL-Cys(Bn) with DL-Ser-OMe :
Table 1: Coupling Reagents and Conditions
| Reagent System | Solvent | Temperature | Time | Yield (%) | Epimerization Risk |
|---|---|---|---|---|---|
| DCC/HOBt | DCM | 0°C → RT | 4 h | 70–85 | Moderate |
| HATU/DIPEA | DMF | RT | 2 h | 85–90 | Low |
| PyBOP/HOAt/DIEA | DMF | pH 8 | 3 h | 88–92 | Minimal |
Alternative Synthetic Pathways
Simultaneous Protection and Coupling
A one-pot strategy combines Boc protection, benzyl alkylation, and coupling to streamline synthesis.
Boc Protection and Benzyl Introduction :
Direct Coupling with DL-Ser-OMe :
Advantages :
- Reduced handling of sensitive intermediates.
- Higher atom economy.
Challenges :
- Risk of side reactions (e.g., Boc group cleavage under strong bases).
Key Challenges and Mitigation Strategies
Epimerization Control
Epimerization at the cysteine’s α-carbon is a critical concern during coupling.
- Mitigation :
Table 2: Epimerization Rates Under Different Conditions
| Coupling Agent | Base | Solvent | Epimerization (%) |
|---|---|---|---|
| HATU/DIPEA | DIPEA | DMF | <5 |
| DCC/HOBt | DIEA | DCM | 10–15 |
| PyBOP/HOAt | DIEA | DMF | <3 |
Purification and Characterization
Column Chromatography
Applications and Derivatives
Use in Peptide Synthesis
Structural Analogues
| Compound | Modification | Purpose |
|---|---|---|
| Fmoc-DL-Cys(Bn)-DL-Ser | Fmoc instead of Boc | Base-sensitive synthesis |
| Acetyl-DL-Cys(Dimethyl)-DL-Ser | Acetyl + dimethyl groups | Enhanced solubility |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Cys(Bn)-DL-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium-catalyzed hydrogenation for benzyl group removal.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Introduction of new functional groups in place of the benzyl group.
Scientific Research Applications
Peptide Synthesis
2.1 Synthesis of Dipeptides
Boc-DL-Cys(Bn)-DL-Ser-OMe has been utilized as a building block in the synthesis of dipeptides. Recent studies have demonstrated the effectiveness of this compound in achieving high yields with minimal epimerization during peptide coupling reactions. For instance, the amidation reaction of this compound with various amino acids has shown yields exceeding 95% while maintaining stereochemical integrity .
Table 1: Yield Comparison of Dipeptide Syntheses
| Reaction Type | Yield (%) | Epimerization Rate |
|---|---|---|
| Boc-DL-Cys(Bn)-DL-Ser + H-Ala | 95 | <5% |
| Boc-DL-Cys(Bn)-DL-Ser + H-Gly | 92 | <3% |
| Boc-DL-Cys(Bn)-DL-Ser + H-Leu | 90 | <2% |
2.2 Cyclic Peptide Formation
The compound has also been explored for its role in cyclic peptide formation through chemoselective ligation methods. The combination of this compound with other peptide fragments has led to the successful synthesis of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides .
Biological Evaluations
3.1 Antioxidant Activity
Research indicates that peptides synthesized using this compound exhibit significant antioxidant properties. These peptides have been tested against various oxidative stress models, showing promising results in reducing reactive oxygen species (ROS) levels .
Table 2: Antioxidant Activity of Synthesized Peptides
| Peptide Structure | IC50 (μg/mL) | Activity Level |
|---|---|---|
| Boc-DL-Cys(Bn)-DL-Ser-Ala | 45 | Moderate |
| Boc-DL-Cys(Bn)-DL-Ser-Gly | 38 | High |
| Boc-DL-Cys(Bn)-DL-Ser-Tyr | 30 | Very High |
Case Studies
4.1 Case Study: Antimicrobial Peptides
A notable application of this compound is in the development of antimicrobial peptides (AMPs). These peptides, synthesized using this compound, have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The incorporation of cysteine residues has been shown to enhance the membrane-disrupting capabilities of these AMPs .
4.2 Case Study: Drug Delivery Systems
The compound has also been investigated as part of drug delivery systems, where its ability to form stable conjugates with therapeutic agents enhances bioavailability and targeted delivery. Studies have reported successful encapsulation of anticancer drugs within peptide carriers derived from this compound, leading to improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of Boc-DL-Cys(Bn)-DL-Ser-OMe involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (tert-butoxycarbonyl, benzyl, and methyl ester) prevent unwanted side reactions during peptide bond formation. The compound is activated under specific conditions to form peptide bonds, and the protecting groups are subsequently removed to yield the desired peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-DL-Cys(Bn)-DL-Ser-OMe with structurally related compounds, focusing on molecular properties, protecting groups, and applications:
Key Findings:
Protecting Group Flexibility :
- This compound employs acid-labile and base-sensitive groups, enabling orthogonal deprotection. In contrast, compounds like Fmoc-Cys(Trt)-Ser-OH use Fmoc (base-labile) and Trt (acid-labile), which are compatible with milder conditions .
- The benzyl group in this compound offers superior thiol stability compared to Acm (acetamidomethyl), which requires iodine for cleavage .
Solubility and Handling :
- Methyl esters (e.g., Ser-OMe) enhance organic-phase solubility , making the compound suitable for solution-phase synthesis. Free carboxylates (e.g., Ser-OH) are more polar and require aqueous conditions .
- The DL configuration may reduce crystallinity compared to enantiopure analogs, complicating purification .
Synthetic Utility :
- This compound is ideal for stepwise SPPS due to its orthogonal protections. However, tert-butyl esters (e.g., Ser-OtBu) in analogs like Boc-Cys(Acm)-Ser-OtBu offer better compatibility with repetitive TFA treatments .
Research Implications and Limitations
- Advantages : The compound’s benzyl and methyl ester groups provide robust protection for sensitive functional groups, making it versatile in complex syntheses.
- Challenges : The DL configuration may introduce stereochemical heterogeneity, requiring additional chiral resolution steps. Benzyl deprotection with HF poses safety risks, limiting its use in high-throughput workflows .
- Future Directions : Substituting Bn with Trt (trityl) or using enantiopure L/D configurations could improve selectivity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
